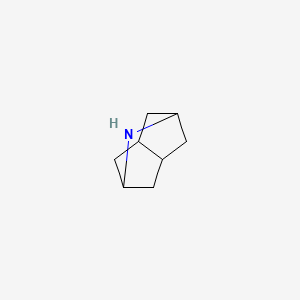

Octahydro-2,5-epiminopentalene

Description

Octahydro-2,5-epiminopentalene (CAS No. 55286-19-6) is a bicyclic amine with the molecular formula C₈H₁₂NO and a molecular weight of 138.19 g/mol. Its structure consists of a fully saturated pentalene backbone (a fused bicyclic system of two cyclopentane rings) bridged by an epimino group (-NH-) at the 2,5-positions .

Properties

Molecular Formula |

C8H13N |

|---|---|

Molecular Weight |

123.20 g/mol |

IUPAC Name |

9-azatricyclo[3.3.1.03,7]nonane |

InChI |

InChI=1S/C8H13N/c1-5-2-8-4-6(5)3-7(1)9-8/h5-9H,1-4H2 |

InChI Key |

LNMXAQDYIPHBOF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC2CC1N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-2,5-epiminopentalene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a suitable nitro compound followed by cyclization. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2,5-epiminopentalene can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Octahydro-2,5-epiminopentalene has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential drug development.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

Industry: It is explored for use in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism by which Octahydro-2,5-epiminopentalene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following compounds share structural motifs with Octahydro-2,5-epiminopentalene, such as saturated polycyclic frameworks or heteroatom incorporation, but differ in applications and regulatory profiles.

1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl) ethanone (OTNE)

- Structure: A monocyclic octahydronaphthalenyl derivative substituted with four methyl groups and an acetyl group.

- Applications : Widely used as a fragrance ingredient due to its musk-like odor.

- Regulatory Status : The International Fragrance Association (IFRA) mandates strict usage limits (e.g., 0.5–12% depending on product category) based on safety assessments by the Expert Panel for Fragrance Safety .

- Key Distinction: Unlike this compound, OTNE is industrially significant in cosmetics and perfumes, with well-documented toxicological thresholds .

Octahydro-2(1H)-quinolinone

- Structure: A monocyclic saturated quinolinone derivative (C₉H₁₅NO), featuring a ketone group on a hydrogenated quinoline backbone.

- Applications: Identified as a minor constituent (0.35%) in plant extracts, suggesting a natural origin.

Comparative Data Table

Key Research Findings

Synthetic vs. Natural Origins: this compound and OTNE are synthetic, whereas Octahydro-2(1H)-quinolinone is plant-derived. This distinction impacts their accessibility, scalability, and regulatory oversight .

OTNE’s acetyl group enhances volatility for fragrance applications, while the quinolinone’s ketone-amide system may influence its stability in plant matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.